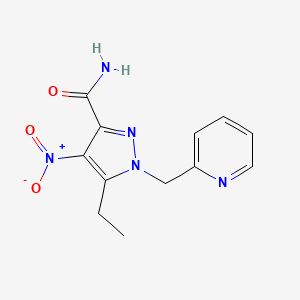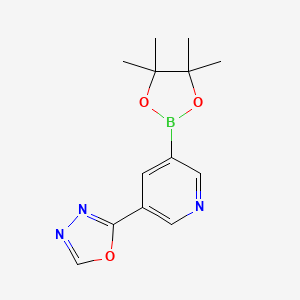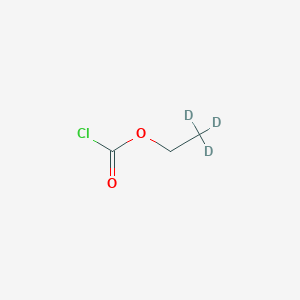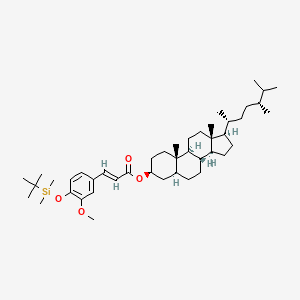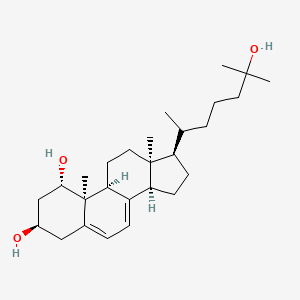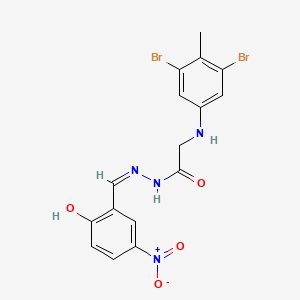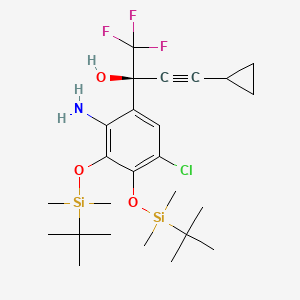
(S)-2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy)-trifluorobut-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy)-trifluorobut-3-yn-2-ol is a synthetic organic compound characterized by its complex structure, which includes amino, trifluorobutynyl, and tert-butyldimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy)-trifluorobut-3-yn-2-ol typically involves multiple steps, starting from simpler precursors. A common synthetic route might include:
Protection of hydroxyl groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the trifluorobutynyl group:
Amination: The amino group is introduced via a nucleophilic substitution or reductive amination reaction.
Final deprotection: The tert-butyldimethylsilyl groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy)-trifluorobut-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The trifluorobutynyl group can be reduced to form trifluorobutyl derivatives.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as tetrabutylammonium fluoride for deprotection, or other silylating agents for substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield nitroso or nitro compounds, while reduction of the trifluorobutynyl group could yield trifluorobutyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties or as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (S)-2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy)-trifluorobut-3-yn-2-ol depends on its specific application. In general, its reactivity is influenced by the presence of the amino, trifluorobutynyl, and tert-butyldimethylsilyl groups, which can interact with various molecular targets and pathways. For example, in biochemical applications, the amino group might interact with enzymes or receptors, while the trifluorobutynyl group could influence the compound’s lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(2-Amino-3,4-dihydroxy-trifluorobut-3-yn-2-ol: Lacks the tert-butyldimethylsilyl groups, which affects its reactivity and stability.
(S)-2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy)-but-3-yn-2-ol: Lacks the trifluoromethyl group, which influences its chemical properties and applications.
Uniqueness
(S)-2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy)-trifluorobut-3-yn-2-ol is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both tert-butyldimethylsilyl and trifluorobutynyl groups makes it particularly versatile in synthetic chemistry and material science.
Eigenschaften
Molekularformel |
C25H39ClF3NO3Si2 |
|---|---|
Molekulargewicht |
550.2 g/mol |
IUPAC-Name |
(2S)-2-[2-amino-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-chlorophenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol |
InChI |
InChI=1S/C25H39ClF3NO3Si2/c1-22(2,3)34(7,8)32-20-18(26)15-17(19(30)21(20)33-35(9,10)23(4,5)6)24(31,25(27,28)29)14-13-16-11-12-16/h15-16,31H,11-12,30H2,1-10H3/t24-/m0/s1 |
InChI-Schlüssel |
HSDUXTSQKULQHG-DEOSSOPVSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)N)[C@@](C#CC2CC2)(C(F)(F)F)O)Cl |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)N)C(C#CC2CC2)(C(F)(F)F)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


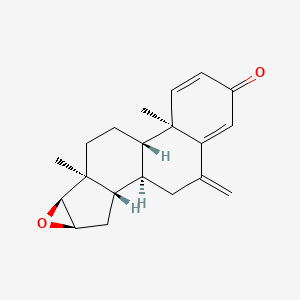
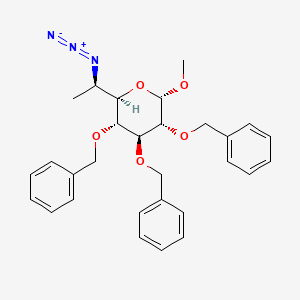
![(1R)-1-[3-Hydroxy-3-oxido-8-oxo-10-(2-pyridinyldithio)-2,4-dioxa-7-aza-3-phosphadec-1-yl]-1,2-ethanediyl Ester Hexadecanoic Acid Monosodium Salt](/img/structure/B13846295.png)
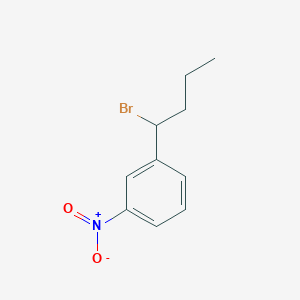
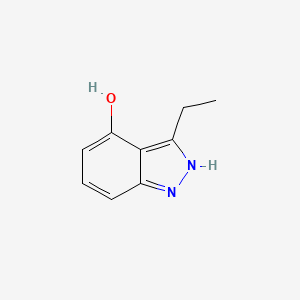

![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B13846317.png)
![2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetonitrile](/img/structure/B13846320.png)
